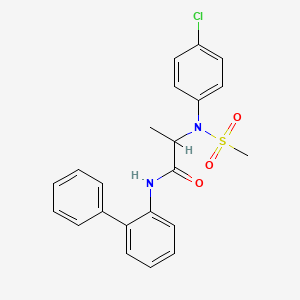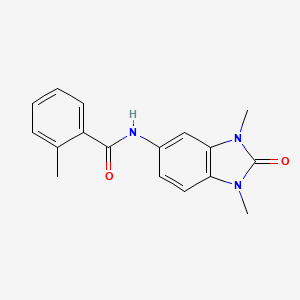
N~1~-2-biphenylyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as BMS-582949, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of selective glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential in treating various neurological and psychiatric disorders.
Mecanismo De Acción
BMS-582949 works by inhibiting the activity of the N~1~-2-biphenylyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting this transporter, BMS-582949 increases the levels of glycine in the brain, which has been shown to have a positive effect on various neurological and psychiatric disorders.
Biochemical and physiological effects:
BMS-582949 has been shown to have several biochemical and physiological effects, including an increase in the levels of glycine in the brain, an improvement in cognitive function, and a reduction in the symptoms of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMS-582949 in lab experiments is its selectivity for the N~1~-2-biphenylyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide transporter, which allows for a more targeted approach to studying the effects of glycine on the brain. However, one of the limitations of using this compound is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BMS-582949, including the development of more selective N~1~-2-biphenylyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide inhibitors, the investigation of the potential therapeutic effects of this compound in other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of action of this compound.
In conclusion, BMS-582949 is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound has been shown to have a positive effect on various neurological and psychiatric disorders, and it works by inhibiting the activity of the this compound transporter in the brain. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on BMS-582949, which could lead to the development of new and more effective treatments for these disorders.
Aplicaciones Científicas De Investigación
BMS-582949 has been the subject of extensive scientific research, with many studies focusing on its potential therapeutic effects. One of the main areas of research has been the use of this compound in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16(25(29(2,27)28)19-14-12-18(23)13-15-19)22(26)24-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQHLXCUIAYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N(C3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-5-indolinesulfonamide](/img/structure/B4200927.png)
![3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4200930.png)

![3-nitro-N-[2-(8-quinolinyloxy)ethyl]benzenesulfonamide](/img/structure/B4200937.png)
![4-(2,3-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200947.png)

![2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4200957.png)
![methyl 1-(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B4200959.png)
![2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4200966.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4200971.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4200976.png)
![3-chloro-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4200982.png)
![2,4-dichloro-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4200989.png)
![N-benzyl-2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4200994.png)